Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-
CAS No.: 255043-63-1
Cat. No.: VC8178226
Molecular Formula: C22H14N2O2S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- - 255043-63-1](/images/structure/VC8178226.png)
Specification
CAS No. | 255043-63-1 |
---|---|
Molecular Formula | C22H14N2O2S |
Molecular Weight | 370.4 g/mol |
IUPAC Name | 4-[2-[5-amino-2-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol |
Standard InChI | InChI=1S/C22H14N2O2S/c23-21-14-19(11-7-17-8-12-20(27)13-9-17)22(24(25)26)15-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,27H,23H2 |
Standard InChI Key | OUGVKCOSRUYYCH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C#CC2=C(C=C(C(=C2)[N+](=O)[O-])C#CC3=CC=C(C=C3)S)N |
Canonical SMILES | C1=CC=C(C=C1)C#CC2=C(C=C(C(=C2)[N+](=O)[O-])C#CC3=CC=C(C=C3)S)N |
Introduction
Chemical Structure and Molecular Characteristics
The target compound features a central benzene ring substituted with a thiol (-SH) group at the para position, extended via ethynyl linkages to a secondary phenyl ring bearing nitro (-NO₂) and amino (-NH₂) groups at the 2- and 5-positions, respectively. This configuration introduces significant electronic asymmetry, with the nitro group acting as a strong electron-withdrawing moiety and the amino group serving as an electron donor. The molecular formula is inferred to be C₂₂H₁₃N₂O₂S, with a calculated molecular weight of 369.4 g/mol based on analogous structures .
Comparative Structural Analysis
Key structural analogs include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
---|---|---|---|---|
4-{[2-Amino-5-nitro-4-(phenylethynyl)phenyl]ethynyl}benzenethiol | 332079-12-6 | C₂₂H₁₄N₂O₂S | 370.4 | 2-amino, 5-nitro |
4-{[2-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzenethiol | 354159-96-9 | C₂₂H₁₃NO₂S | 355.4 | 2-nitro |
The positional isomerism between the amino and nitro groups significantly influences electronic properties. For instance, the 2-nitro-5-amino substitution in the target compound creates an intramolecular push-pull system, enhancing polarization compared to analogs with single substituents .
Spectroscopic Signatures
Ultraviolet-visible (UV-Vis) spectroscopy of related ethynylthiol compounds reveals broad absorption bands between 280–380 nm, attributed to π→π* transitions in the conjugated system and charge-transfer (CT) interactions between electron-rich thiols and electron-deficient aryl groups . In hexane, such systems exhibit extinction coefficients (ε) of 8,000–15,000 L·mol⁻¹·cm⁻¹ at 310 nm, with equilibrium constants (K) for CT complex formation approximating 40 L/mol . These values suggest strong intermolecular associations, which may govern reactivity in solution-phase reactions.
Synthesis and Manufacturing Approaches
Palladium-Catalyzed Coupling Reactions
A generalized synthetic route for ethynyl-linked thiol derivatives involves sequential Sonogashira couplings. For example:
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Initial Coupling: Reaction of 4-iodobenzenethiol with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI yields 4-(phenylethynyl)benzenethiol.
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Secondary Functionalization: Introduction of nitro and amino groups via electrophilic aromatic substitution, followed by protection/deprotection strategies to preserve thiol integrity.
Challenges include regioselective nitration/amination and minimizing disulfide formation during thiol handling. Industrial-scale production would require inert atmospheres and continuous-flow reactors to enhance yield .
Post-Synthetic Modifications
The amino group permits further derivatization, such as:
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Acylation: Reaction with acetyl chloride to form amide derivatives.
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Diazotization: Generation of diazonium salts for coupling with aromatic amines or phenols.
These modifications expand utility in materials science and medicinal chemistry .
Physicochemical Properties and Stability
Solubility and Reactivity
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in aromatic hydrocarbons (toluene, xylene) and chlorinated solvents (dichloromethane). The thiol group demonstrates high nucleophilicity, participating in:
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Disulfide Formation: Oxidative coupling to generate dimeric species.
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Michael Additions: Conjugate additions to α,β-unsaturated carbonyls.
Nitro group reduction (e.g., with H₂/Pd) produces amino derivatives, altering electronic properties and enabling pH-dependent solubility .
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds indicates decomposition onset temperatures near 220–250°C, with exothermic peaks corresponding to nitro group decomposition and ethynyl linkage breakdown. Stabilization via π-stacking interactions is observed in crystalline phases .
Charge-Transfer Interactions and Polymerization
Supramolecular Assembly
UV-Vis and X-ray diffraction studies of 1,4-benzenedithiol (BDT) and 1,4-diethynylbenzene (DEB) mixtures reveal CT complex formation with K = 5.8 L/mol in toluene . These interactions template polymerization into conjugated polymers with alternating donor-acceptor units, yielding materials with tunable optoelectronic properties.
Polyaddition Mechanisms
Radical-initiated polyaddition of thiols to ethynyl groups produces polythioethers with high thermal stability (T₅% > 300°C) and electrical conductivity (σ ~ 10⁻³ S/cm). Applications include organic semiconductors and conductive coatings .
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